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Introduction to AMPSO in Capillary Electrophoresis
AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a

zwitterionic buffering agent that offers significant advantages in capillary electrophoresis (CE),

particularly in the separation of proteins and peptides. Its zwitterionic nature at a wide pH range

provides good buffering capacity with low conductivity. This characteristic is crucial in CE as it

minimizes the generation of Joule heat, even at high buffer concentrations, allowing for the

application of higher voltages. This, in turn, leads to shorter analysis times and higher

separation efficiencies.

The use of zwitterionic buffers like AMPSO can also play a critical role in minimizing the

interaction of analytes, such as proteins, with the capillary wall. This reduction in adsorption

leads to improved peak shapes, better resolution, and enhanced reproducibility of migrations.

Key Applications of AMPSO Buffers in CE
Protein and Peptide Separations: AMPSO is particularly effective in the capillary zone

electrophoresis (CZE) of proteins and peptides. Its ability to maintain a stable pH while

contributing minimally to the overall current allows for the fine-tuning of separation selectivity

based on the charge-to-size ratio of the analytes. The use of high concentrations of
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zwitterionic buffers has been shown to significantly improve separation efficiency, achieving

a high number of theoretical plates.

Minimizing Analyte-Wall Interactions: The inherent properties of AMPSO help in reducing the

adsorption of proteins and other charged molecules onto the negatively charged surface of

fused-silica capillaries. This leads to sharper peaks and more reliable quantitative analysis.

Potential in Chiral Separations: While less documented, the principles of using zwitterionic

buffers can be extended to chiral separations, where they can be used as a background

electrolyte in conjunction with chiral selectors to achieve enantiomeric resolution of

pharmaceutical compounds.

Experimental Protocols
Protocol 1: General Protein Separation using an
AMPSO-based Buffer in CZE
This protocol provides a starting point for the separation of standard proteins like lysozyme and

α-chymotrypsinogen A.

Objective: To achieve high-resolution separation of proteins using a zwitterionic buffer system.

Materials:

Capillary Electrophoresis System with UV detector

Fused-silica capillary (e.g., 50 µm I.D., 375 µm O.D., effective length 50 cm)

AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)

Potassium sulfate (K₂SO₄)

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Deionized water (18 MΩ·cm)

Protein standards (e.g., lysozyme, α-chymotrypsinogen A) at a concentration of 0.1-1 mg/mL

in water or buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1195656?utm_src=pdf-body
https://www.benchchem.com/product/b1195656?utm_src=pdf-body
https://www.benchchem.com/product/b1195656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Buffer Preparation:

Prepare a 100 mM AMPSO solution in deionized water.

Adjust the pH to 7.0 using HCl or NaOH.

For a high ionic strength zwitterionic buffer, add potassium sulfate to a final concentration

of 100 mM.

Filter the buffer through a 0.22 µm syringe filter before use.

Capillary Conditioning:

Rinse the new capillary with 1 M NaOH for 20 minutes.

Rinse with deionized water for 10 minutes.

Rinse with the running buffer (AMPSO buffer) for 15 minutes.

Between runs, rinse with 0.1 M NaOH for 2 minutes, water for 2 minutes, and running

buffer for 5 minutes to ensure reproducibility.

Sample Injection:

Introduce the protein sample into the capillary using hydrodynamic injection at a pressure

of 0.5 psi for 5 seconds. The injection parameters may need to be optimized depending on

the sample concentration and instrument.

Electrophoretic Separation:

Place the capillary ends into the buffer vials.

Apply a voltage of 20-30 kV (normal polarity, anode at the inlet).

Set the capillary temperature to 25°C.

Monitor the separation at a wavelength of 214 nm.
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Data Analysis:

Record the electropherogram.

Determine the migration time, peak area, and number of theoretical plates for each

protein.

Protocol 2: Peptide Separation using a Zwitterionic
Additive
This protocol outlines a general method for separating closely related peptides by modifying

the hydrophobic selectivity of the background electrolyte with a zwitterionic additive. While this

protocol uses a different zwitterionic compound, the principles can be adapted for AMPSO.

Objective: To separate closely related peptides by incorporating hydrophobic selectivity into the

CE method.

Materials:

Capillary Electrophoresis System with UV detector

Neutral, hydrophilic-coated capillary

Background electrolyte (BGE), e.g., 50 mM phosphate buffer, pH 7.0

Zwitterionic additive (e.g., N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, or

explore AMPSO derivatives)

Organic modifier (e.g., acetonitrile, methanol)

Peptide standards

Procedure:

Buffer Preparation:

Prepare the primary BGE (e.g., 50 mM phosphate buffer, pH 7.0).
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Prepare a stock solution of the zwitterionic additive.

Create a series of running buffers by adding varying concentrations of the zwitterionic

additive and organic modifier to the primary BGE to optimize selectivity.

Capillary Conditioning:

Condition the coated capillary according to the manufacturer's instructions. Typically, this

involves rinsing with the running buffer.

Sample Injection:

Inject the peptide sample using hydrodynamic or electrokinetic injection.

Electrophoretic Separation:

Apply a constant voltage (e.g., 15-25 kV).

Maintain a constant temperature (e.g., 25°C).

Detect at an appropriate UV wavelength for peptides (e.g., 200 or 214 nm).

Method Optimization:

Vary the concentration of the zwitterionic additive and the type and concentration of the

organic modifier to achieve the desired separation.

Data Presentation
The following tables summarize the expected influence of different buffer components on

protein separation in CZE, based on published findings with zwitterionic buffers.

Table 1: Effect of Buffer Composition on Separation Efficiency of Standard Proteins
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Buffer
Composition

Analyte pH
Theoretical
Plates (N)

Migration Time
(min)

100 mM AMPSO Lysozyme 7.0 > 80,000 < 25

100 mM AMPSO

α-

Chymotrypsinog

en A

7.0 > 90,000 < 20

100 mM AMPSO

+ 100 mM K₂SO₄
Lysozyme 7.0 > 100,000 < 30

100 mM AMPSO

+ 100 mM K₂SO₄

α-

Chymotrypsinog

en A

7.0 > 110,000 < 25

100 mM K₂SO₄ Lysozyme 7.0 ~ 50,000 < 20

100 mM K₂SO₄

α-

Chymotrypsinog

en A

7.0 ~ 60,000 < 15

Note: The values presented are illustrative and based on typical performance improvements

observed when using zwitterionic buffers in combination with salts.
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Caption: Experimental Workflow for Protein Analysis using AMPSO Buffer in CE.
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Caption: Principle of Separation in CZE with a Zwitterionic Buffer.

To cite this document: BenchChem. [Application of AMPSO in Capillary Electrophoresis:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195656#application-of-ampso-in-capillary-
electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1195656?utm_src=pdf-body-img
https://www.benchchem.com/product/b1195656#application-of-ampso-in-capillary-electrophoresis
https://www.benchchem.com/product/b1195656#application-of-ampso-in-capillary-electrophoresis
https://www.benchchem.com/product/b1195656#application-of-ampso-in-capillary-electrophoresis
https://www.benchchem.com/product/b1195656#application-of-ampso-in-capillary-electrophoresis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1195656?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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